molecular formula C32H26FN7O5S2 B2500198 N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 393583-92-1

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2500198
CAS RN: 393583-92-1
M. Wt: 671.72
InChI Key: WOXRFKZVLSDKHG-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C32H26FN7O5S2 and its molecular weight is 671.72. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Screening

This compound is involved in the synthesis of derivatives that exhibit significant antimicrobial properties. Research conducted by Desai, Rajpara, and Joshi (2013) focused on the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring. These compounds demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The research highlights the potential therapeutic interventions for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Catalyst- and Solvent-Free Synthesis

Another study explored an efficient approach for the regioselective synthesis of related compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method led to the development of derivatives that were theoretically studied for their prototropy process and Fries rearrangement, involving the formation of an intimate ion pair as a key step. The research provides insight into the structural analysis and theoretical studies of these molecules, contributing to the field of chemical synthesis and material science (Moreno-Fuquen et al., 2019).

Antimicrobial and Antifungal Activities

Research on eperezolid-like molecules, including the synthesis and evaluation of their antimicrobial activities, demonstrated high anti-Mycobacterium smegmatis activity. This study, by Yolal et al. (2012), indicates the potential for these compounds to be developed into treatments for bacterial infections, showcasing the diverse applications of these chemical structures in antimicrobial research (Yolal et al., 2012).

properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26FN7O5S2/c1-45-25-14-6-21(7-15-25)31(42)34-18-29-35-36-32(38(29)23-10-12-24(13-11-23)40(43)44)47-19-30(41)39-27(20-4-8-22(33)9-5-20)17-26(37-39)28-3-2-16-46-28/h2-16,27H,17-19H2,1H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXRFKZVLSDKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26FN7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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